molecular formula C15H10FN3O3 B2999461 Methyl 2-[(N,3-dicyano-4-fluoroanilino)methyl]furan-3-carboxylate CAS No. 1436215-56-3

Methyl 2-[(N,3-dicyano-4-fluoroanilino)methyl]furan-3-carboxylate

Cat. No. B2999461
CAS RN: 1436215-56-3
M. Wt: 299.261
InChI Key: HSUCBZWVAYXPIE-UHFFFAOYSA-N
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Description

“Methyl 2-[(N,3-dicyano-4-fluoroanilino)methyl]furan-3-carboxylate” is a complex organic compound. It contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen . The furan ring is substituted with a methyl group at the 2-position and a carboxylate group at the 3-position . The carboxylate group is esterified with a methyl group . At the 2-position of the furan, there is also a complex substituent involving a fluorinated aniline group that is further substituted with two cyano groups .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each introducing a different part of the molecule. For example, the furan ring could be formed first, followed by the introduction of the various substituents . The exact methods would depend on the specific reactions used and the order in which the groups are added.


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The furan ring, being aromatic, would contribute to the overall stability of the molecule . The presence of the cyano groups would add polarity to the molecule, and the fluorine atom would also contribute to this due to its high electronegativity .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific conditions and reagents used. The furan ring, being aromatic, is relatively stable but can undergo electrophilic aromatic substitution reactions . The cyano groups could potentially undergo reactions to form other functional groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure. The presence of the polar cyano groups and the fluorine atom would likely make it somewhat polar . The exact melting point, boiling point, and other physical properties would need to be determined experimentally .

Scientific Research Applications

Safety and Hazards

As with any chemical, handling this compound would require appropriate safety precautions. The MSDS (Material Safety Data Sheet) for this specific compound would provide detailed information .

properties

IUPAC Name

methyl 2-[(N,3-dicyano-4-fluoroanilino)methyl]furan-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10FN3O3/c1-21-15(20)12-4-5-22-14(12)8-19(9-18)11-2-3-13(16)10(6-11)7-17/h2-6H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSUCBZWVAYXPIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(OC=C1)CN(C#N)C2=CC(=C(C=C2)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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